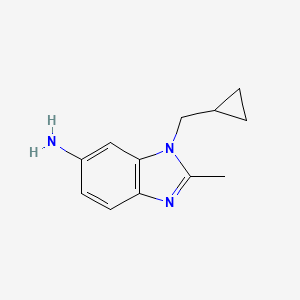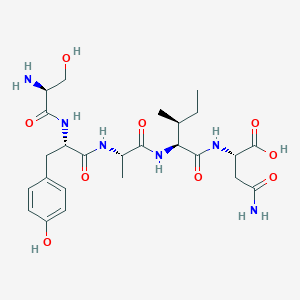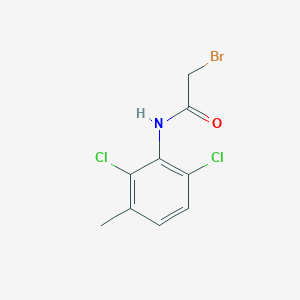![molecular formula C22H20N4O2 B12622644 N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide CAS No. 920315-43-1](/img/structure/B12622644.png)
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide typically involves a multi-step process. One efficient method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and the ease of substrate preparation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and ensuring that the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine or alcohol derivative.
Applications De Recherche Scientifique
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminophenyl)benzamide: A simpler analog that lacks the indazole and methoxy groups.
4-[(7-Methoxy-2H-indazol-2-yl)methyl]benzamide: Another analog that lacks the aminophenyl group.
Uniqueness
N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in medicinal chemistry where multi-functional molecules are often required.
Propriétés
Numéro CAS |
920315-43-1 |
|---|---|
Formule moléculaire |
C22H20N4O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[(7-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-14-26(25-21(17)20)13-15-9-11-16(12-10-15)22(27)24-19-7-3-2-6-18(19)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
Clé InChI |
LGDMHGMFVWNUKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CN(N=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)
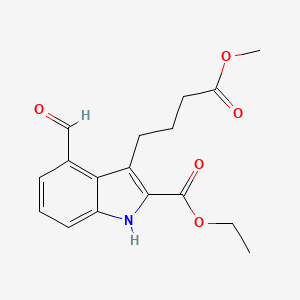
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
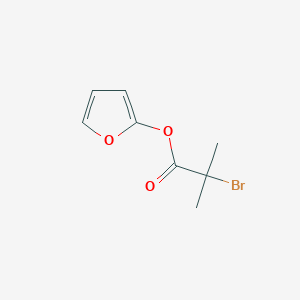
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
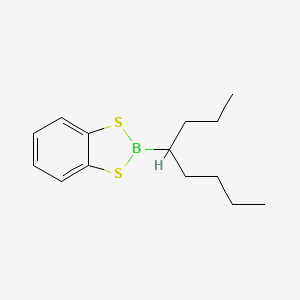
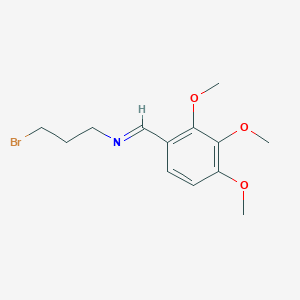
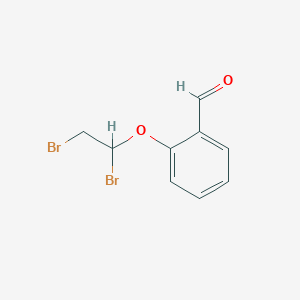
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)

